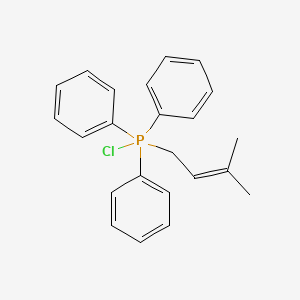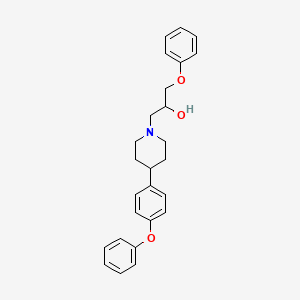
alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol is a complex organic compound with a unique structure that includes phenoxy groups and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenoxy Groups: This step involves the substitution of hydrogen atoms with phenoxy groups using reagents like phenol and appropriate catalysts.
Addition of the Ethanol Group: The final step involves the addition of an ethanol group to the piperidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Alpha-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol can be compared with other similar compounds, such as:
Beta-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol: This compound has a similar structure but differs in the position of the phenoxymethyl group.
Gamma-(Phenoxymethyl)-4-(4-phenoxyphenyl)-1-piperidineethanol: This compound also has a similar structure but differs in the position of the phenoxymethyl group.
The uniqueness of this compound lies in its specific structure, which may confer unique properties and applications compared to its analogs.
Propiedades
Fórmula molecular |
C26H29NO3 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
1-phenoxy-3-[4-(4-phenoxyphenyl)piperidin-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H29NO3/c28-23(20-29-24-7-3-1-4-8-24)19-27-17-15-22(16-18-27)21-11-13-26(14-12-21)30-25-9-5-2-6-10-25/h1-14,22-23,28H,15-20H2 |
Clave InChI |
FXLWBYZTEVJBSX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=C(C=C2)OC3=CC=CC=C3)CC(COC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one](/img/structure/B14791970.png)
![2-Chloro-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B14791973.png)
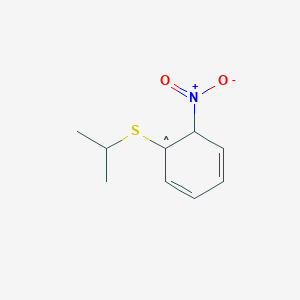
![(3S,4RS)-3-[(N-Benzyloxycarbonyl)-L-alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14791991.png)
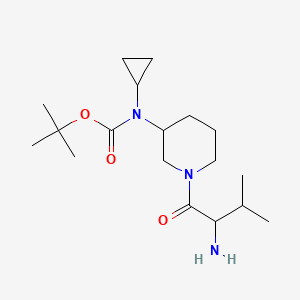
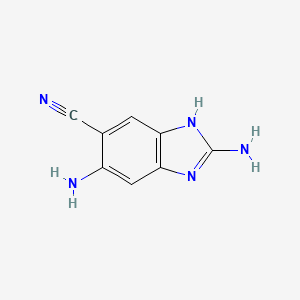
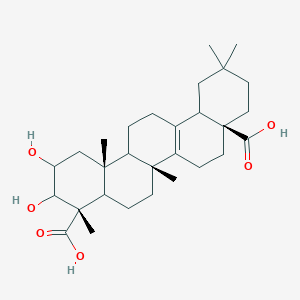
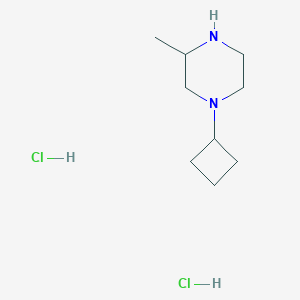
![(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14792010.png)

![4-[[2,5-Dihydroxy-3-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B14792023.png)
![4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B14792025.png)
![Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14792030.png)
